molecular formula C12H12INO2 B1366000 7-Acetoxy-1-methylquinolinium iodide CAS No. 7270-83-9

7-Acetoxy-1-methylquinolinium iodide

Cat. No.: B1366000
CAS No.: 7270-83-9
M. Wt: 329.13 g/mol
InChI Key: IFUAVRXVEJBLFI-UHFFFAOYSA-M
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Description

7-Acetoxy-1-methylquinolinium iodide: is a synthetic chemical compound with the molecular formula C₁₂H₁₂INO₂. It is known for its use as a fluorogenic substrate for cholinesterase, which means it can be used to detect and measure the activity of cholinesterase enzymes. The compound hydrolyzes to form a highly fluorescent product, 7-hydroxy-1-methylquinolinium iodide .

Mechanism of Action

Target of Action

The primary target of 7-Acetoxy-1-methylquinolinium iodide (AMQI) is cholinesterase , an important enzyme in the nervous system . This enzyme plays a crucial role in nerve signal transmission by breaking down acetylcholine, a neurotransmitter, thereby terminating the signal transmission at the synapses.

Mode of Action

AMQI acts as a fluorogenic substrate for cholinesterase . This means that it is a compound that the enzyme can act upon, leading to the production of a fluorescent product. The interaction of AMQI with cholinesterase results in its hydrolysis .

Biochemical Pathways

The hydrolysis of AMQI by cholinesterase leads to the production of a highly fluorescent compound, 7-hydroxy-1-methyl quinolinium iodide . This reaction is part of the broader cholinergic pathway, which is involved in many physiological processes, including muscle movement, breathing, heart rate, learning, and memory.

Result of Action

The hydrolysis of AMQI results in the production of a highly fluorescent compound . This fluorescence can be detected and measured (Ex = 320 nm, Em = 410 nm), providing a useful tool for identifying and detecting inhibitors of cholinesterase .

Biochemical Analysis

Biochemical Properties

7-Acetoxy-1-methylquinolinium iodide plays a crucial role in biochemical reactions as a substrate for cholinesterase enzymes. Cholinesterases, including acetylcholinesterase and butyrylcholinesterase, hydrolyze this compound, resulting in the release of a fluorescent product. This interaction is essential for the detection and quantification of cholinesterase activity and the identification of potential inhibitors .

Cellular Effects

The effects of this compound on various cell types and cellular processes are primarily related to its role as a cholinesterase substrate. By interacting with cholinesterase enzymes, it influences cell signaling pathways and gene expression related to cholinergic neurotransmission. This compound can affect cellular metabolism by altering the levels of acetylcholine and other related metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through hydrolysis by cholinesterase enzymes. The hydrolysis reaction produces a fluorescent product, which can be detected and measured. This mechanism allows for the identification of cholinesterase activity and the screening of potential inhibitors. The binding interactions between this compound and cholinesterase enzymes are critical for its function as a fluorogenic substrate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under recommended storage conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cholinesterase activity and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it can effectively serve as a cholinesterase substrate without causing significant adverse effects. At high doses, it may exhibit toxic effects, including inhibition of cholinesterase activity and disruption of cholinergic signaling pathways. Threshold effects and toxicity levels should be carefully monitored in animal studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to cholinergic neurotransmission. It interacts with cholinesterase enzymes, leading to the hydrolysis of acetylcholine and other related metabolites. This interaction affects metabolic flux and the levels of various metabolites involved in cholinergic signaling .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with cholinesterase enzymes and other binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. The compound’s distribution is essential for its function as a fluorogenic substrate in biochemical assays .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with cholinesterase enzymes and other targeting signals. Post-translational modifications and binding interactions direct it to specific compartments or organelles, where it exerts its effects on cholinesterase activity and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Acetoxy-1-methylquinolinium iodide typically involves the acetylation of 7-hydroxy-1-methylquinolinium iodide. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions usually involve heating the mixture to facilitate the acetylation process .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely follow similar principles as the laboratory synthesis, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent production quality .

Comparison with Similar Compounds

Properties

IUPAC Name

(1-methylquinolin-1-ium-7-yl) acetate;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12NO2.HI/c1-9(14)15-11-6-5-10-4-3-7-13(2)12(10)8-11;/h3-8H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUAVRXVEJBLFI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=CC=[N+]2C)C=C1.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432378
Record name 7-Acetoxy-1-methylquinolinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7270-83-9
Record name 7-Acetoxy-1-methylquinolinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is the compound 7-Acetoxy-1-methylquinolinium iodide (AMQI) relevant in yeast cell biology research?

A1: AMQI, alongside other ester-based compounds, is used as a substrate to assess esterase activity in yeast cells. This is important because researchers often utilize ester precursors of fluorescent or chromogenic probes to study various cellular processes. []

Q2: What challenges arise from the use of AMQI and similar compounds in comparing different yeast strains?

A2: Research has shown significant variation in esterase activity across different laboratory strains of Saccharomyces cerevisiae. [] This difference in hydrolytic activity towards compounds like AMQI means that direct comparisons of results obtained using these probes across different yeast strains should be made cautiously. The variation in esterase activity could lead to misinterpretations of experimental data if not accounted for in experimental design and data analysis.

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